1-(4-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(4-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of protein tyrosine kinases, which play a crucial role in various cellular processes including growth, differentiation, and metabolism .
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ green chemistry principles, such as ultrasonic-assisted synthesis, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein tyrosine kinases. These enzymes are crucial for the phosphorylation of tyrosine residues in proteins, which is a key step in various signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cellular signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine: This compound has similar structural features but different substituents, leading to variations in biological activity.
1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This derivative has a tert-butyl group, which can influence its chemical reactivity and biological properties.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5/c18-12-6-8-14(9-7-12)23-17-15(10-21-23)16(19-11-20-17)22-13-4-2-1-3-5-13/h1-11H,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLGYBYDIJAKNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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